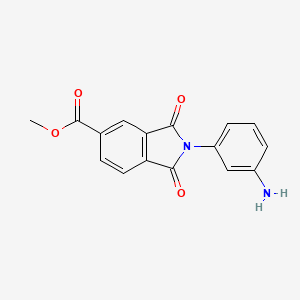
5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chloro and nitro groups in the phenyl rings can significantly influence the compound’s reactivity and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-Chlor-3-nitrophenyl)-3-(3-chlorphenyl)-1,2,4-oxadiazol beinhaltet typischerweise die Cyclisierung geeigneter Hydrazide mit Carbonsäuren oder deren Derivaten. Ein übliches Verfahren ist die Reaktion von 4-Chlor-3-nitrobenzohydrazid mit 3-Chlorbenzoesäure in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl3) unter Rückflussbedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen beinhalten oft ähnliche Synthesewege, werden jedoch für die Großproduktion optimiert. Dazu gehört die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungsprozessen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Nitrogruppe kann zu Aminoderivaten reduziert werden.
Reduktion: Die Verbindung kann mit Reagenzien wie Wasserstoffgas in Gegenwart eines Katalysators reduziert werden.
Substitution: Die Chlorgruppen können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2).
Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C)-Katalysator.
Substitution: Natriummethoxid (NaOCH3), Kalium-tert-butoxid (KOtBu).
Hauptprodukte, die gebildet werden
Aminoderivate: Werden durch die Reduktion der Nitrogruppe gebildet.
Substituierte Derivate: Werden durch nukleophile Substitution der Chlorgruppen gebildet.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine antimikrobiellen und antifungalen Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial als entzündungshemmendes und krebshemmendes Mittel untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(4-Chlor-3-nitrophenyl)-3-(3-chlorphenyl)-1,2,4-oxadiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitro- und Chlorgruppen können mit Enzymen und Rezeptoren interagieren, was zur Hemmung oder Aktivierung biologischer Pfade führt. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro and chloro groups can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(4-Chlorphenyl)-3-(3-chlorphenyl)-1,2,4-oxadiazol
- 5-(4-Nitrophenyl)-3-(3-chlorphenyl)-1,2,4-oxadiazol
- 5-(4-Chlor-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazol
Einzigartigkeit
Das Vorhandensein von sowohl Chlor- als auch Nitrogruppen in 5-(4-Chlor-3-nitrophenyl)-3-(3-chlorphenyl)-1,2,4-oxadiazol macht es im Vergleich zu anderen ähnlichen Verbindungen einzigartig.
Eigenschaften
Molekularformel |
C14H7Cl2N3O3 |
|---|---|
Molekulargewicht |
336.1 g/mol |
IUPAC-Name |
5-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-10-3-1-2-8(6-10)13-17-14(22-18-13)9-4-5-11(16)12(7-9)19(20)21/h1-7H |
InChI-Schlüssel |
LDIIUVMHXBRJFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


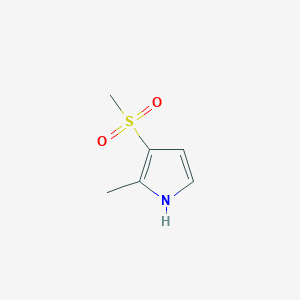

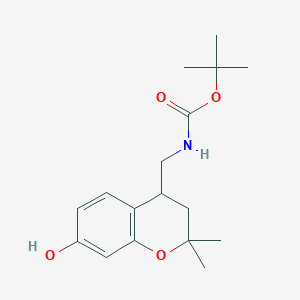

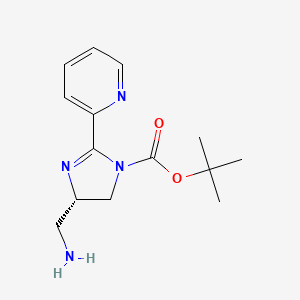
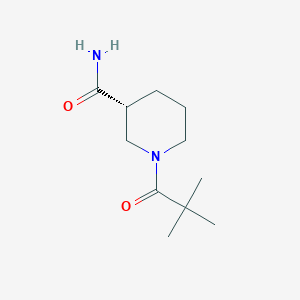
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
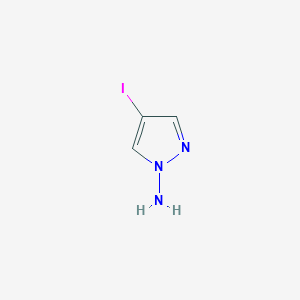
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)


